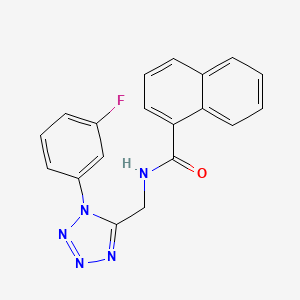

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Description

N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound featuring a tetrazole ring substituted with a 3-fluorophenyl group and a naphthamide moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is known for its metabolic stability and role in bioisosteric replacements, particularly in medicinal chemistry . This compound is synthesized via nucleophilic substitution or cycloaddition reactions, with yields and purity dependent on reaction conditions and protecting group strategies .

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-14-7-4-8-15(11-14)25-18(22-23-24-25)12-21-19(26)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTLAHKDGQZUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other structurally related compounds. This could involve binding to the target, causing a conformational change, and altering the target’s activity. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substances in the body. If it targets receptors, it could influence signaling pathways. The downstream effects of these alterations would depend on the specific pathways affected.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial for understanding its bioavailability. These properties determine how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and eventually excreted

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of certain substances. If it activates a receptor, it could trigger a cascade of intracellular events. The exact effects are yet to be determined.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors could include pH, temperature, presence of other substances, and more. Understanding these influences can help optimize the use of the compound and predict its behavior under different conditions.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

- Molecular Formula : C19H22FN5O

- Molecular Weight : 355.417 g/mol

- CAS Number : 921166-90-7

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the context of cancer treatment and neurological applications. Its structure suggests potential interactions with various biological pathways, including serotonin receptors and signaling pathways involved in cancer progression.

Research indicates that this compound may function primarily through the following mechanisms:

- Serotonin Receptor Modulation : The compound has been studied for its role as a selective antagonist of the 5-HT2 receptor, which is implicated in mood regulation and various CNS disorders. This suggests potential applications in treating depression and anxiety disorders.

- Anticancer Activity : Preliminary studies have shown that derivatives of tetrazole compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, similar compounds have demonstrated the ability to suppress Notch-Akt signaling, leading to reduced cell growth and increased apoptosis in breast cancer cells .

Study 1: Anticancer Effects

A study explored the anticancer properties of tetrazole derivatives, including this compound. The results indicated that these compounds could significantly inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved increased production of reactive oxygen species (ROS) and suppression of key survival pathways such as Notch-Akt signaling .

Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological effects of similar compounds were assessed. The findings suggested that these tetrazole derivatives could enhance serotonergic neurotransmission, providing a basis for their use as potential antidepressants or anxiolytics. The modulation of serotonin receptors was linked to improved behavioral outcomes in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Mechanism Involved |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | ROS production, Notch-Akt inhibition |

| Neuropharmacological | Enhancement of serotonergic activity | 5-HT2 receptor antagonism |

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 8, ) Structural Differences: Replaces the naphthamide with an imidazole-propanoate ester. Functional Impact: The imidazole ring introduces basicity, while the ester group may affect bioavailability compared to the amide in the target compound. Synthesis: Prepared via general Procedure 2 with 90% yield, indicating efficient coupling under mild conditions .

1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (Compound 11, ) Structural Differences: Lacks the 3-fluorophenyl group and features a carboxylic acid instead of naphthamide. Functional Impact: The carboxylic acid enhances solubility but reduces membrane permeability compared to the target compound’s amide .

N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (Compound 48, ) Structural Differences: Contains a bis-tetrazole core without aromatic naphthamide or fluorophenyl groups.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Compound 6a, ) Structural Differences: Substitutes tetrazole with triazole and uses a naphthyloxy group instead of naphthamide.

- Structural Differences : Features a biphenyl-tetrazole system instead of naphthamide.

- Functional Impact : Clinically validated as an angiotensin II receptor antagonist, highlighting the pharmacological significance of tetrazole-containing amides .

Physicochemical and Spectroscopic Data

Notes:

- The target compound’s amide C=O stretch (~1670 cm⁻¹) aligns with typical amide IR profiles, distinct from esters (1671–1682 cm⁻¹) and carboxylic acids (1705 cm⁻¹) .

- The ¹H NMR signal at δ 5.38 ppm (–CH₂–) is conserved across tetrazole-methyl derivatives, indicating structural consistency in linker groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.